molecular formula C10H12N2S4 B14539702 3,3'-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) CAS No. 62458-24-6

3,3'-Disulfanediylbis(4,5-dimethyl-1,2-thiazole)

Cat. No.: B14539702
CAS No.: 62458-24-6
M. Wt: 288.5 g/mol
InChI Key: QCCRSQOSPQHDQQ-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) is a chemical compound known for its unique structure and properties It consists of two thiazole rings connected by a disulfide bond, with methyl groups attached to the 4 and 5 positions of each thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) typically involves the formation of the thiazole rings followed by the introduction of the disulfide linkage. One common method involves the reaction of 4,5-dimethylthiazole with sulfur dichloride to form the disulfide bond. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the disulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methyl groups on the thiazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the thiazole rings.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with disulfide linkages.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) involves its interaction with biological molecules through its disulfide bond and thiazole rings. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can interact with various molecular targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): Similar in having a disulfide linkage but with triazole rings instead of thiazole rings.

    4,4’-Disulfanediylbis(2-methylthiazole): Similar structure but with different substitution patterns on the thiazole rings.

Uniqueness

3,3’-Disulfanediylbis(4,5-dimethyl-1,2-thiazole) is unique due to its specific substitution pattern and the presence of the disulfide bond, which imparts distinct chemical and biological properties

Properties

CAS No.

62458-24-6

Molecular Formula

C10H12N2S4

Molecular Weight

288.5 g/mol

IUPAC Name

3-[(4,5-dimethyl-1,2-thiazol-3-yl)disulfanyl]-4,5-dimethyl-1,2-thiazole

InChI

InChI=1S/C10H12N2S4/c1-5-7(3)13-11-9(5)15-16-10-6(2)8(4)14-12-10/h1-4H3

InChI Key

QCCRSQOSPQHDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1SSC2=NSC(=C2C)C)C

Origin of Product

United States

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